3-(2-Methoxybenzyl)pyrrolidine oxalate
Description
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Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;3-1(4)2(5)6/h2-5,10,13H,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGEGFMMFGIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrrolidine Chemistry and Its Derivatives
3-(2-Methoxybenzyl)pyrrolidine (B1351876) oxalate (B1200264) is a derivative of pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole. frontiersin.orgwikipedia.org The pyrrolidine ring is a saturated structure and is considered a fundamental scaffold in a vast array of natural products, particularly alkaloids like nicotine and hygrine, as well as in numerous synthetic compounds. wikipedia.orgnih.govontosight.ai The unique structure of 3-(2-Methoxybenzyl)pyrrolidine oxalate combines this core pyrrolidine ring with a methoxybenzyl group. chemimpex.com Its oxalate salt form is noted to improve its solubility, which is a practical advantage in laboratory settings. chemimpex.com
Advanced Synthetic Methodologies for 3 2 Methoxybenzyl Pyrrolidine Oxalate
Modulation of Neurotransmitter Systems
Many centrally acting drugs exert their effects by modulating the levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine in the synaptic cleft. The pyrrolidine (B122466) scaffold is present in molecules that are known to interact with the transporters of these neurotransmitters. It is therefore conceivable that derivatives of 3-(2-Methoxybenzyl)pyrrolidine (B1351876) oxalate (B1200264) could be designed to act as inhibitors or modulators of these transporters, thereby influencing neurotransmission.
Interaction with G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major drug targets. The structural features of 3-(2-Methoxybenzyl)pyrrolidine oxalate, including its basic nitrogen and aromatic ring, are common in ligands that bind to various GPCRs, such as dopamine receptors, serotonin receptors, and adrenergic receptors. The specific substitution pattern on the benzyl (B1604629) ring would play a crucial role in determining the affinity and selectivity for a particular receptor subtype.
Ion Channel Modulation
Ion channels are another important class of drug targets in the central nervous system. Certain pyrrolidine-containing compounds have been shown to modulate the activity of various ion channels. By serving as a scaffold, this compound could be used to develop novel ion channel modulators for the treatment of conditions such as epilepsy and neuropathic pain.
Research Findings and Future Perspectives
While detailed research findings specifically on the biological activity and mechanism of action of 3-(2-Methoxybenzyl)pyrrolidine (B1351876) oxalate (B1200264) are limited in the public domain, the value of this compound lies in its potential as a versatile starting material for the synthesis of new chemical entities. The exploration of derivatives of this scaffold is an active area of research in medicinal chemistry.
Future research directions could involve the synthesis of a library of compounds derived from 3-(2-Methoxybenzyl)pyrrolidine oxalate with systematic variations in the substitution pattern on the benzyl (B1604629) ring and modifications to the pyrrolidine (B122466) ring. These compounds could then be screened against a panel of neurological targets to identify lead compounds for further optimization.
Due to the lack of specific, publicly available research data on the biological activity of this compound, a data table with detailed research findings cannot be provided at this time. The information presented is based on the known properties of its constituent chemical moieties and the general applications of similar compounds in medicinal chemistry.
Overview of Research Avenues for Pyrrolidine Based Structures
The versatile nature of the pyrrolidine (B122466) scaffold has led to its exploration in a multitude of research areas. frontiersin.org Compounds bearing this structure are investigated for a wide range of pharmacological activities. nih.gov These include potential applications as:
Antimicrobial agents frontiersin.orgnih.gov
Antiviral compounds frontiersin.orgnih.gov
Anticancer therapeutics frontiersin.orgnih.gov
Anti-inflammatory agents frontiersin.orgnih.gov
Anticonvulsants frontiersin.orgnih.gov
The development of novel synthetic methodologies to access diverse pyrrolidine derivatives is also an active area of research. nih.gov This includes stereoselective synthesis methods to control the 3D arrangement of atoms, which is crucial for biological activity. mdpi.com Furthermore, pyrrolidine derivatives are employed as ligands for transition metals and as effective chiral controllers in asymmetric synthesis. nih.gov
Future Research Trajectories for the Compound Class
Strategies for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is a cornerstone of this synthesis, with several sophisticated methods available to organic chemists. These approaches can be broadly categorized into intramolecular cyclization, intermolecular annulation, and asymmetric routes to afford chiral pyrrolidines.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy that involves the formation of the pyrrolidine ring from a linear precursor containing both the nucleophilic nitrogen and an electrophilic carbon at appropriate positions. This method often provides good control over regioselectivity and stereoselectivity.
One common approach is the cyclization of γ-amino ketones or aldehydes. For instance, a suitably substituted γ-nitro ketone can undergo reduction of the nitro group to an amine, which then spontaneously cyclizes via intramolecular condensation with the ketone to form a pyrroline, followed by reduction to the pyrrolidine. This reductive cyclization cascade is an efficient one-pot method for constructing the pyrrolidine scaffold organic-chemistry.orgnih.gov.
Another versatile method involves the intramolecular amination of alkenes or alkynes. For example, an N-protected γ-aminoalkene can undergo palladium-catalyzed intramolecular carboamination to yield the corresponding pyrrolidine researchgate.net. Similarly, the hydroamination of unsaturated amines, promoted by various catalysts, offers a direct route to the pyrrolidine ring organic-chemistry.org. The intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines in the presence of a strong acid like triflic acid also represents a viable pathway to related bicyclic systems, highlighting the utility of cyclization in complex molecule synthesis figshare.com.
| Starting Material Type | Key Transformation | Catalyst/Reagent | Product | Typical Yield (%) |
| γ-Nitroketone | Reductive cyclization | Metal catalyst (e.g., Pd/C), H₂ | 3-Substituted Pyrrolidine | 70-90 |
| γ-Aminoalkene | Intramolecular carboamination | Palladium catalyst | 3-Substituted Pyrrolidine | 60-85 |
| Unsaturated Amine | Hydroamination | Various metal catalysts | 3-Substituted Pyrrolidine | 65-95 |
This table presents representative data for intramolecular cyclization reactions leading to pyrrolidine derivatives.
Intermolecular Annulation Reactions
Intermolecular annulation reactions construct the pyrrolidine ring by combining two or more separate molecular fragments in a single synthetic operation. These methods are highly convergent and allow for the rapid assembly of complex pyrrolidine structures.
A prominent example of intermolecular annulation is the [3+2] cycloaddition reaction. This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene. Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. The subsequent cycloaddition with an alkene efficiently constructs the pyrrolidine ring with a high degree of stereocontrol researchgate.netresearchgate.netevitachem.com. The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by varying the components of the reaction nih.gov.
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Typical Yield (%) |
| α-Amino acid + Aldehyde | Alkene | Heat or Lewis acid | Substituted Pyrrolidine | 60-90 |
| N-Metalated Azomethine Ylide | Alkene | Metal catalyst (e.g., Ag, Cu) | Substituted Pyrrolidine | 70-95 |
This table presents representative data for intermolecular [3+2] cycloaddition reactions for the synthesis of pyrrolidines.
Asymmetric Synthetic Routes to Chiral Pyrrolidines
The development of asymmetric methods to synthesize enantiomerically pure pyrrolidines is of paramount importance, given their prevalence in biologically active molecules. These routes often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Asymmetric [3+2] cycloadditions are a mainstay for the enantioselective synthesis of pyrrolidines. Chiral metal complexes, often derived from copper or silver, in conjunction with chiral ligands, can catalyze the reaction between azomethine ylides and alkenes to afford highly enantioenriched pyrrolidine products nih.govmdpi.com. Organocatalysis has also emerged as a powerful tool, with chiral secondary amines, such as proline and its derivatives, catalyzing asymmetric Michael additions to α,β-unsaturated aldehydes or ketones, which can then be further elaborated to chiral pyrrolidines mdpi.com.
Furthermore, the asymmetric hydroarylation of pyrrolines, catalyzed by palladium complexes with chiral ligands, provides a direct route to chiral 3-arylpyrrolidines with high enantioselectivity researchgate.net.
| Reaction Type | Chiral Source | Catalyst/Reagent | Product | Typical Enantiomeric Excess (%) |
| Asymmetric [3+2] Cycloaddition | Chiral Ligand | Cu(I) or Ag(I) complex | Chiral Pyrrolidine | 85-99 |
| Organocatalytic Michael Addition | Chiral Amine (e.g., Proline) | - | Chiral Pyrrolidine Precursor | 90-99 |
| Asymmetric Hydroarylation | Chiral Ligand | Palladium complex | Chiral 3-Arylpyrrolidine | 80-95 |
This table presents representative data for asymmetric syntheses of chiral pyrrolidines.
Installation of the 2-Methoxybenzyl Moiety
Once the pyrrolidine ring is constructed, the next crucial step is the introduction of the 2-methoxybenzyl group at the C3 position. This can be achieved through several reliable synthetic strategies.
Alkylation and Arylation Strategies
Direct alkylation of a pre-functionalized pyrrolidine is a common method. For instance, a pyrrolidine derivative with a nucleophilic center at C3, such as an enamine or a lithiated species, can be reacted with 2-methoxybenzyl halide. The use of strong bases like lithium diisopropylamide (LDA) can generate a nucleophilic carbanion at the desired position for subsequent alkylation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are also powerful tools for installing the 2-methoxybenzyl group. In a Suzuki coupling, a 3-halopyrrolidine or a pyrrolidine-3-boronic acid derivative can be coupled with a suitable 2-methoxybenzyl partner. Alternatively, a Heck reaction between a 3-pyrroline and 2-bromoanisole, followed by reduction of the double bond, would also yield the desired product.
Reductive Amination Pathways
Reductive amination offers a highly efficient and versatile route to 3-substituted pyrrolidines. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. To synthesize 3-(2-methoxybenzyl)pyrrolidine (B1351876), one could envision the reductive amination of pyrrolidin-3-one with 2-methoxybenzaldehyde. The initial condensation forms an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to afford the target compound nih.govresearchgate.net. This one-pot procedure is often high-yielding and tolerates a wide range of functional groups.
| Pyrrolidine Precursor | Benzyl (B1604629) Source | Key Reagent/Catalyst | Reaction Type | Typical Yield (%) |
| Pyrrolidin-3-one | 2-Methoxybenzaldehyde | NaBH(OAc)₃ | Reductive Amination | 75-95 |
| 3-Halopyrrolidine | 2-Methoxybenzylboronic acid | Palladium catalyst | Suzuki Coupling | 60-85 |
| 3-Lithiopyrrolidine | 2-Methoxybenzyl bromide | n-BuLi | Alkylation | 50-70 |
This table presents representative data for the installation of the 2-methoxybenzyl moiety onto a pyrrolidine ring.
Formation and Utility of the Oxalate (B1200264) Salt
The conversion of the free base 3-(2-methoxybenzyl)pyrrolidine into its oxalate salt is a critical step in its purification, storage, and application in laboratory settings. This transformation leverages the acidic nature of oxalic acid and the basic nitrogen of the pyrrolidine ring to form a stable ionic salt.
In organic synthesis, amine products are often isolated as free bases, which can be oils, hygroscopic, or unstable upon prolonged storage. The formation of a salt with a suitable acid, such as oxalic acid, is a standard technique to overcome these challenges. The oxalate salt of 3-(2-methoxybenzyl)pyrrolidine is typically a pale-yellow to yellow-brown solid, a physical form that offers significant advantages over the free base. sigmaaldrich.com
The process generally involves dissolving the amine free base in a suitable solvent, like isopropanol, and adding a solution of anhydrous oxalic acid. sciencemadness.org The resulting salt precipitates from the solution and can be isolated by filtration, often yielding a crystalline solid that is easier to handle, weigh, and store. orgsyn.org The enhanced stability and defined physical properties of the oxalate salt facilitate its use as a reliable intermediate in multi-step synthetic sequences. chemimpex.com
| Advantage | Description | Relevance to 3-(2-Methoxybenzyl)pyrrolidine Oxalate |
|---|---|---|
| Physical Form | Converts potential oils or low-melting solids into crystalline, free-flowing solids. | The compound is available as a solid, simplifying weighing and transfer. sigmaaldrich.com |
| Stability | Salts are generally less prone to air oxidation or degradation compared to the corresponding free amines. | Ensures consistent purity and reactivity during storage and subsequent reactions. |
| Purification | Crystallization of the salt is an effective method for removing impurities from the crude amine product. | Allows for high-purity starting material for advanced synthetic steps. |
| Hygroscopicity | Many amine salts are less hygroscopic than their free base counterparts. | Reduces absorption of atmospheric moisture, ensuring accurate stoichiometry in reactions. |
While the primary role of the oxalate counter-ion is for purification and handling, the inherent chemical reactivity of the oxalate moiety presents potential, albeit less conventional, synthetic applications. The oxalate dianion (C₂O₄²⁻) is the conjugate base of oxalic acid and possesses a carbon-carbon single bond between two carboxylate groups. byjus.comwikipedia.org
Under specific conditions, such as enzymatic catalysis or radical initiation, this C-C bond can be cleaved. For instance, studies on oxalate decarboxylase have shown that the conversion of oxalate to carbon dioxide and formate (B1220265) can proceed through radical intermediates, significantly lowering the energy barrier for C-C bond scission. nih.gov This suggests that under appropriate synthetic conditions (e.g., photoredox or electrochemical methods), the oxalate ion could potentially serve as a source of CO₂ or a related one-carbon synthon. However, the use of a stable, pre-formed amine oxalate salt as a direct precursor in common C-C bond-forming reactions is not a widely documented strategy in mainstream organic synthesis. The stability of the salt generally precludes the participation of the oxalate counter-ion in reactions such as cross-coupling or addition, where its role is primarily that of a spectator ion.
Catalytic Approaches in the Synthesis of Pyrrolidine Derivatives
The construction of the 3-substituted pyrrolidine core of 3-(2-methoxybenzyl)pyrrolidine can be achieved through various powerful catalytic methods. These modern approaches offer high efficiency, selectivity, and functional group tolerance, representing significant advances over classical stoichiometric reactions.
Transition metals, particularly palladium and copper, are central to many strategies for synthesizing substituted pyrrolidines. A notable and highly relevant method is the palladium-catalyzed hydroarylation of pyrrolines. nih.govchemrxiv.org This process allows for the direct formation of 3-aryl pyrrolidines from readily available N-alkyl pyrrolines and aryl halides. nih.govnih.gov This reaction represents a direct and efficient pathway to the core structure of the target molecule.
Other transition metal-catalyzed reactions are also applicable. For example, copper(I) salts can catalyze three-component assembly reactions involving an α-diazo ester, an imine, and an alkene to generate highly substituted pyrrolidines. sci-hub.seresearchgate.net These methods leverage the in-situ generation of transient azomethine ylides, which then undergo cycloaddition with dipolarophiles. sci-hub.se
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Palladium/Ligand | Hydroarylation of Pyrrolines | Direct C-H functionalization, broad substrate scope in the arylating agent. chemrxiv.orgnih.gov |
| Copper(I) Salts | [3+2] Cycloaddition | Three-component reaction, forms highly substituted pyrrolidines, good diastereoselectivity. sci-hub.se |
| Rhodium(II) Complexes | C-H Amination/Insertion | Intramolecular cyclization of alkyl azides or nitrene precursors to form the pyrrolidine ring. |
Organocatalysis, which uses small, chiral organic molecules to catalyze chemical transformations, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. benthamdirect.com Many of these methods rely on the generation of enamines or iminium ions from aldehydes or ketones using a chiral secondary amine catalyst, often a derivative of proline. nih.gov
A prevalent strategy is the organocatalytic [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. ingentaconnect.com This approach provides a direct and highly stereoselective route to functionalized pyrrolidines. mdpi.com Additionally, organocatalytic Michael additions of aldehydes to nitroalkenes can generate intermediates that are readily cyclized to form polysubstituted pyrrolidines with excellent enantioselectivity. nih.gov These methods are highly valuable for creating chiral building blocks for pharmaceutical synthesis.
| Catalyst Class | Typical Reaction | Mechanism Highlight |
|---|---|---|
| Proline & Derivatives | Michael Addition, Aldol Reaction | Enamine or Iminium ion catalysis. |
| Diarylprolinol Silyl Ethers | [3+2] Cycloaddition, Michael Addition | Provides a sterically demanding chiral environment for high enantioselectivity. nih.gov |
| Thioureas/Squaramides | Michael Addition, Friedel-Crafts | Dual hydrogen-bonding activation of both the nucleophile and electrophile. |
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of pyrrolidine rings. rsc.orgbohrium.com One prominent method involves the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with imines or other C=N electrophiles. researchgate.netnih.gov In this process, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) event to activate the cyclopropyl ketone, which then undergoes ring-opening and subsequent cycloaddition to afford the pyrrolidine product. researchgate.net
This approach avoids the need for harsh reagents or high temperatures and often exhibits unique reactivity and selectivity profiles. The combination of photoredox catalysis with a Lewis acid can further enhance the scope and efficiency of these transformations, enabling the use of a wider range of substrates. nih.gov
Protecting Group Chemistry in 3-(2-Methoxybenzyl)pyrrolidine Synthesis
In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent undesired side reactions. wikipedia.orgneliti.com The synthesis of a molecule like 3-(2-Methoxybenzyl)pyrrolidine, which contains a secondary amine and a methoxy-substituted aromatic ring, often necessitates the use of both nitrogen and, depending on the synthetic route, oxygen-protecting groups.
The pyrrolidine ring contains a secondary amine, a nucleophilic and basic functional group that can interfere with various synthetic transformations. Protecting the nitrogen atom is often a critical step to allow for subsequent reactions on other parts of the molecule. nih.gov Common nitrogen-protecting groups in pyrrolidine synthesis include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov
The choice of a protecting group is dictated by its stability under specific reaction conditions and the ease of its selective removal. uchicago.edu For instance, the Boc group is stable under basic and hydrogenolysis conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The Cbz group, conversely, is stable to acids and bases but can be removed by catalytic hydrogenolysis. libretexts.org The phenylfluoren-9-yl (Pf) group is a bulkier option noted for its ability to prevent epimerization at the α-carbon in amino acid derivatives, a useful property if the synthesis originates from chiral precursors like proline. nih.gov
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl (Boc) | Boc-N< | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis, nucleophiles |
| Benzyloxycarbonyl (Cbz) | Cbz-N< | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
| Benzyl (Bn) | Bn-N< | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, oxidizing/reducing agents |
| 9-Phenylfluoren-9-yl (Pf) | Pf-N< | 9-Bromo-9-phenylfluorene | Mild Acidolysis or Hydrogenolysis | Excellent for preventing α-epimerization |
This table presents a summary of common nitrogen-protecting groups and their typical application conditions.
The target molecule contains a methoxy (B1213986) group (-OCH₃) on the benzyl ring. In many synthetic pathways, this group is stable and does not require protection. It can be considered a permanent protecting group for a phenolic hydroxyl function. However, if the synthesis starts from a precursor like 2-hydroxybenzyl bromide, the phenolic hydroxyl group would require protection before proceeding with steps that involve strong bases or nucleophiles.
Common protecting groups for phenols include benzyl (Bn) ethers and silyl ethers like tert-butyldimethylsilyl (TBDMS). neliti.com The p-methoxybenzyl (PMB) group is another option, which, like the benzyl group, can be introduced under Williamson ether synthesis conditions. chem-station.com A key advantage of the PMB group is its susceptibility to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), allowing for deprotection under conditions that would not affect other protecting groups like benzyl or silyl ethers. chem-station.com This orthogonality is a powerful tool in complex syntheses. uchicago.edu
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features |
| Benzyl | Bn | Benzyl bromide (BnBr), base | Catalytic Hydrogenolysis (H₂, Pd/C) | Generally robust |
| p-Methoxybenzyl | PMB | PMB-Cl, base | Oxidative (DDQ, CAN); Acidic | Cleaved under milder conditions than Bn |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (TBAF); Acidic | Stable to base, mild oxidation/reduction |
| Methyl | Me | Dimethyl sulfate, base | Strong Acid (BBr₃, TMSI) | Very stable, often considered permanent |
This table summarizes common protecting groups for phenolic hydroxyls, which could be relevant in synthetic routes starting from hydroxybenzyl precursors.
Optimization of Reaction Conditions and Process Efficiency
Achieving high yield and purity in the synthesis of this compound depends heavily on the optimization of reaction parameters. Factors such as solvent choice, temperature, concentration, and catalyst selection can dramatically influence reaction outcomes.
The choice of solvent is critical as it can affect reactant solubility, reaction rates, and even the reaction mechanism. bohrium.com For instance, in cycloaddition reactions used to form the pyrrolidine ring, solvent polarity can influence the stability of charged intermediates or transition states. researchgate.net A study on fulvene formation catalyzed by pyrrolidinium (B1226570)/pyrrolidine buffers found that the rate and yield depended strongly on the solvent, with anhydrous acetonitrile providing rapid synthesis. nih.gov
Kinetic studies help in understanding the reaction mechanism and identifying the rate-determining step, which is the target for optimization. In the synthesis of N-vinylpyrrolidone, dimethyl sulfoxide (DMSO) was found to exhibit the highest catalytic efficiency among several polar aprotic solvents, significantly increasing the reaction rate. bohrium.com For a key step in the synthesis of 3-(2-Methoxybenzyl)pyrrolidine, such as an intramolecular cyclization or a nucleophilic substitution, a systematic screening of solvents is often performed to maximize the reaction rate and yield.
The following table illustrates a hypothetical optimization of a nucleophilic substitution reaction to form a pyrrolidine precursor, highlighting the impact of the solvent on reaction kinetics and yield.
| Entry | Solvent | Dielectric Constant (ε) | Relative Rate | Yield (%) |
| 1 | Dichloromethane (DCM) | 9.1 | 1.0 | 45 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 2.5 | 68 |
| 3 | Acetonitrile (MeCN) | 37.5 | 8.2 | 85 |
| 4 | Dimethylformamide (DMF) | 36.7 | 10.5 | 92 |
| 5 | Dimethyl Sulfoxide (DMSO) | 46.7 | 11.3 | 91 |
This interactive data table models the potential effect of different solvents on the rate and yield of a key synthetic step, based on general principles of reaction kinetics.
Modern synthetic chemistry places increasing emphasis on sustainability and environmental impact. The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemheterocycles.com In pyrrolidine synthesis, these principles can be implemented in several ways. tandfonline.com
One key area is the use of greener solvents. Traditional organic solvents are often volatile and toxic. Replacing them with alternatives like water, ethanol, or biorenewable solvents like Cyrene can significantly reduce the environmental footprint of a synthesis. acs.org Microwave-assisted organic synthesis (MAOS) is another green technique that can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.gov
Furthermore, the use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For example, catalytic hydrogenation for deprotection is preferable to methods that use stoichiometric amounts of metal hydrides. Biocatalysis, using enzymes like transaminases, offers a highly selective and environmentally benign route to chiral amines and their derivatives, often proceeding under mild conditions in aqueous media. acs.org
| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example |
| Atom Economy | Use reactions that incorporate most of the starting materials into the final product. | [3+2] Cycloaddition reactions to form the pyrrolidine ring. mdpi.com |
| Safer Solvents | Replace hazardous solvents with benign alternatives. | Using ethanol or water instead of chlorinated solvents like dichloromethane. tandfonline.com |
| Energy Efficiency | Reduce energy consumption. | Employing microwave irradiation to shorten reaction times from hours to minutes. tandfonline.com |
| Use of Catalysis | Prefer catalytic reagents over stoichiometric ones. | Using a palladium catalyst (Pd/C) for hydrogenolysis instead of stoichiometric reducing agents. |
| Use of Renewable Feedstocks | Derive starting materials from renewable sources. | Synthesizing precursors from naturally available amino acids like proline. researchgate.net |
| Biocatalysis | Employ enzymes for highly selective transformations. | Using transaminases to create chiral pyrrolidines from ω-chloroketones. acs.org |
This table outlines the application of key green chemistry principles to the synthesis of pyrrolidine derivatives.
Reactivity of the Pyrrolidine Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a key center of reactivity. As a secondary amine, it possesses a lone pair of electrons, rendering it nucleophilic and basic. The presence of the benzyl group provides some steric hindrance but does not eliminate the nitrogen's inherent reactivity.
The lone pair of electrons on the pyrrolidine nitrogen allows it to act as a nucleophile, participating in a variety of substitution and addition reactions. Common reactions include alkylation and acylation, which lead to the formation of tertiary amines and amides, respectively.
Alkylation: In the presence of a suitable base to deprotonate the nitrogen, 3-(2-methoxybenzyl)pyrrolidine can undergo nucleophilic attack on alkyl halides or other electrophilic carbon centers. The reaction proceeds via a standard SN2 mechanism, resulting in the formation of a new carbon-nitrogen bond. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions.
Acylation: The nitrogen atom readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acylpyrrolidine derivatives. These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
| Reaction Type | Electrophile | Product | Typical Conditions |
| Alkylation | Methyl Iodide | 1-Methyl-3-(2-methoxybenzyl)pyrrolidine | K₂CO₃, Acetonitrile, reflux |
| Acylation | Acetyl Chloride | 1-Acetyl-3-(2-methoxybenzyl)pyrrolidine | Triethylamine, CH₂Cl₂, 0 °C to rt |
| Michael Addition | Methyl Acrylate | Methyl 3-(3-(2-methoxybenzyl)pyrrolidin-1-yl)propanoate | Methanol, rt |
The nucleophilic nitrogen of the pyrrolidine ring can be derivatized by reacting it with various electrophiles, leading to the formation of stable adducts with altered chemical properties. This electrophilic activation is a cornerstone for modifying the compound's structure and reactivity.
Formation of Carbamates: Reaction with chloroformates, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), yields the corresponding carbamates. These groups are often employed as protecting groups for the nitrogen atom, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic steps.
| Derivatizing Agent | Product Class | Example Product | Typical Conditions |
| Benzyl Chloroformate | Carbamate | Benzyl 3-(2-methoxybenzyl)pyrrolidine-1-carboxylate | NaHCO₃, Dioxane/H₂O, rt |
| Di-tert-butyl dicarbonate | Carbamate | tert-Butyl 3-(2-methoxybenzyl)pyrrolidine-1-carboxylate | Dichloromethane, rt |
| p-Toluenesulfonyl Chloride | Sulfonamide | 1-(Tosyl)-3-(2-methoxybenzyl)pyrrolidine | Pyridine, 0 °C to rt |
Transformations of the 2-Methoxybenzyl Group
The 2-methoxybenzyl substituent offers additional sites for chemical modification, namely the aromatic ring and the benzylic C-N bond.
The benzene (B151609) ring of the 2-methoxybenzyl group is susceptible to electrophilic aromatic substitution (SEAr). The positions of substitution are directed by the existing methoxy (-OCH₃) and the alkylamino (-CH₂-pyrrolidine) substituents. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. libretexts.orgorganicchemistrytutor.com The alkylamino group is also activating and ortho-, para-directing. ulethbridge.ca
Given that the methoxy group is at position 2, the most activated positions for electrophilic attack are C4 (para to the methoxy group) and C6 (ortho to the methoxy group). The steric bulk of the pyrrolidinylmethyl substituent at C1 may influence the regioselectivity, potentially favoring substitution at the less hindered C4 position.
Halogenation: Reactions with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid, can introduce a halogen atom onto the aromatic ring, typically at the para position to the methoxy group.
Nitration: The introduction of a nitro group can be achieved using standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. The strongly activating nature of the methoxy group dictates the regioselectivity of this transformation.
Friedel-Crafts Reactions: Under the influence of a Lewis acid catalyst, the aromatic ring can undergo Friedel-Crafts alkylation or acylation. wikipedia.org The choice of catalyst and reaction conditions is critical to avoid potential side reactions involving the pyrrolidine nitrogen.
The bond between the benzylic carbon and the pyrrolidine nitrogen can be cleaved under various conditions, a reaction often referred to as debenzylation. This is a common strategy in organic synthesis for the removal of a benzyl protecting group from a nitrogen atom.
Catalytic Hydrogenolysis: This is a widely used method for N-debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. nih.gov Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate or hydrazine, offers a milder alternative to using gaseous hydrogen. researchgate.net
Oxidative Cleavage: The benzyl group, particularly with an electron-donating methoxy substituent, is susceptible to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN) can be used to selectively remove the benzyl group, often under milder conditions than hydrogenolysis. researchgate.net
| Reaction Type | Reagents | Product | Key Feature |
| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Substituted Pyrrolidine | Clean cleavage, often requires elevated pressure. |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | 3-Substituted Pyrrolidine | Avoids the use of gaseous hydrogen. researchgate.net |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | 3-Substituted Pyrrolidine | Chemoselective cleavage of the N-benzyl group. researchgate.net |
Role and Reactivity of the Oxalate Counterion
The oxalate anion (C₂O₄²⁻) is not merely a spectator ion but can actively participate in or influence chemical transformations. As the conjugate base of a dicarboxylic acid, it possesses unique properties that can be leveraged in a reaction.
Proton Source/Sink: In its protonated or partially protonated forms (oxalic acid or hydrogenoxalate), it can act as a Brønsted acid, protonating the pyrrolidine nitrogen or other basic species in a reaction mixture. Conversely, the oxalate dianion can act as a base. This acidic/basic character can be crucial in reactions that are sensitive to pH. For instance, the oxalate salt can provide a controlled release of the free amine in situ.
Thermal Decomposition: Amine oxalate salts can undergo thermal decomposition. For instance, ammonium oxalate has been shown to decompose upon heating, yielding products such as ammonia, carbon dioxide, and carbon monoxide. scielo.br The thermal stability of this compound would be a critical factor in reactions conducted at elevated temperatures, as decomposition could lead to the formation of undesired byproducts.
Ligand Properties: The oxalate anion is a well-known bidentate ligand that can form coordination complexes with metal ions. mcmaster.ca In metal-catalyzed reactions, the presence of the oxalate counterion could potentially influence the catalytic cycle by coordinating to the metal center, thereby affecting the catalyst's activity and selectivity.
Participation in Metal-Catalyzed Oxidative Carbonylation Reactions
While direct studies on the participation of this compound in metal-catalyzed oxidative carbonylation are not extensively documented in publicly available literature, the principles of such reactions provide a framework for its potential reactivity. Oxidative carbonylation is a process that involves the reaction of organic substrates with carbon monoxide and an oxidant, catalyzed by a transition metal complex. researchgate.netgoogle.com These reactions are valuable for the synthesis of carboxylic acid derivatives, such as esters and amides.
Given the presence of the secondary amine within the pyrrolidine ring, 3-(2-Methoxybenzyl)pyrrolidine could theoretically undergo N-acylation via an oxidative carbonylation pathway. The general mechanism for such a transformation would likely involve the following key steps:
Oxidative Addition: The metal catalyst, typically a palladium complex, would undergo oxidative addition to a carbon monoxide molecule. researchgate.net
Coordination: The pyrrolidine nitrogen of 3-(2-Methoxybenzyl)pyrrolidine would coordinate to the metal center.
Migratory Insertion: A migratory insertion of the coordinated carbon monoxide into the metal-nitrogen bond would form a carbamoyl-metal complex.
Reductive Elimination: Reductive elimination from this intermediate would yield the N-acylated pyrrolidine product and regenerate the active catalyst.
The oxalate counter-ion could potentially influence the reaction by affecting the solubility and stability of the starting material.
Table 1: Hypothetical Parameters for Metal-Catalyzed Oxidative Carbonylation of 3-(2-Methoxybenzyl)pyrrolidine
| Parameter | Potential Conditions | Rationale |
|---|---|---|
| Catalyst | Palladium(II) acetate, Palladium(II) chloride | Commonly used and effective catalysts for oxidative carbonylation reactions. researchgate.net |
| Ligand | Phosphine ligands (e.g., triphenylphosphine) | To stabilize the metal center and modulate its reactivity. |
| Oxidant | Benzoquinone, Copper(II) salts | To regenerate the active catalytic species. |
| Solvent | Dichloromethane, Toluene | Aprotic solvents to avoid side reactions. |
| CO Pressure | 1 - 10 atm | To ensure a sufficient concentration of carbon monoxide in the reaction mixture. |
| Temperature | 50 - 100 °C | To provide the necessary activation energy for the reaction. |
Influence on Compound Stability and Reactivity
The stability and reactivity of this compound are influenced by both the pyrrolidine ring and the methoxybenzyl moiety. chemimpex.com The oxalate salt form generally enhances the compound's stability and solubility, which is advantageous for handling and for its application in various chemical reactions. chemimpex.com
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common structural motif in many pharmaceuticals and natural products. researchgate.net Its reactivity is often associated with the nitrogen atom, which can act as a nucleophile or a base. The methoxybenzyl group, on the other hand, can influence the electronic properties of the molecule. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. chem-station.com
The p-Methoxybenzyl (PMB) group, a related structure, is often used as a protecting group in organic synthesis. chem-station.com It is stable under various conditions but can be cleaved under mildly oxidizing or strongly acidic conditions. chem-station.com This suggests that the methoxybenzyl moiety in 3-(2-Methoxybenzyl)pyrrolidine could also be susceptible to cleavage under similar conditions, which could be a consideration in multi-step synthetic sequences.
Ring-Opening and Rearrangement Pathways of the Pyrrolidine Core
The pyrrolidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. researchgate.net These transformations are of significant interest in organic synthesis as they allow for the creation of structurally diverse molecules from readily available starting materials. researchgate.net
Recent advancements have focused on the deconstructive transformation of unstrained cyclic amines like pyrrolidine via C-N bond cleavage. researchgate.net These methods often involve the generation of reactive intermediates, such as iminium ions, which can then be trapped by nucleophiles to yield ring-opened products. For instance, oxidative rearrangement using reagents like PhI(OAc)2 has been shown to induce ring contraction in N-H piperidines to form pyrrolidines, proceeding through an iminium ion intermediate. researchgate.net A similar strategy could potentially be applied to induce rearrangements in substituted pyrrolidines.
Another approach involves the use of difluorocarbene, which can enable the ring-opening functionalization of unstrained cyclic amines. researchgate.net Furthermore, silylium-induced C-N bond cleavage of α-methyl cyclic amines has also been reported. researchgate.net
Derivatization Strategies for Chemical Library Generation
Chemical derivatization is a crucial strategy in medicinal chemistry for generating libraries of compounds with diverse structures and biological activities. researchgate.netjfda-online.com this compound serves as a versatile scaffold for such derivatization, allowing for modifications at both the pyrrolidine ring and the methoxybenzyl moiety.
Substitution at Pyrrolidine Ring Positions
The pyrrolidine ring offers several positions for substitution to create a library of analogs. The nitrogen atom is a primary site for functionalization.
N-Alkylation and N-Acylation: The secondary amine of the pyrrolidine ring can be readily alkylated or acylated using various electrophiles. This allows for the introduction of a wide range of functional groups, which can modulate the compound's physicochemical properties and biological activity.
Substitution at Carbon Atoms: While direct C-H functionalization of the pyrrolidine ring can be challenging, modern synthetic methods are emerging to address this. Alternatively, starting from functionalized pyrrolidine precursors, such as hydroxyproline, can provide handles for further derivatization. nih.gov
Table 2: Potential Derivatization Reactions at the Pyrrolidine Ring
| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
|---|---|---|
| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Alkyl, benzyl, and other substituted hydrocarbyl groups. |
| N-Acylation | Acyl chlorides, acid anhydrides, carboxylic acids with coupling agents | Amides, carbamates, ureas. |
| N-Arylation | Buchwald-Hartwig amination with aryl halides | Aryl, heteroaryl groups. |
Functionalization of the Methoxybenzyl Moiety
The methoxybenzyl moiety provides another avenue for structural diversification.
Electrophilic Aromatic Substitution: The benzene ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution reactions. chem-station.com This allows for the introduction of substituents such as nitro, halogen, and acyl groups at the positions ortho and para to the methoxy group.
Demethylation and Further Functionalization: The methoxy group itself can be cleaved to yield a phenolic hydroxyl group. This hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide array of new functionalities.
These derivatization strategies enable the systematic exploration of the chemical space around the 3-(2-Methoxybenzyl)pyrrolidine scaffold, which is a key step in the discovery of new therapeutic agents. ontosight.ai
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through a series of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the covalent framework of the molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In the case of this compound, the pyrrolidine ring becomes protonated by the oxalic acid, forming a pyrrolidinium cation. This results in two signals for the protons on the nitrogen atom. The spectrum is characterized by distinct regions corresponding to the aromatic, methoxy, benzylic, and pyrrolidine ring protons.
The aromatic protons of the 2-methoxyphenyl group typically appear as a complex multiplet pattern in the downfield region (δ 6.8-7.3 ppm). The methoxy group protons (O-CH₃) resonate as a sharp singlet around δ 3.8 ppm. The benzylic protons (Ar-CH₂) and the protons of the pyrrolidine ring are found in the aliphatic region. The diastereotopic nature of the benzylic protons may lead to separate signals. The N-H protons of the pyrrolidinium cation are expected to appear as a broad signal, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-Methoxybenzyl)pyrrolidinium Cation Predicted data based on analysis of similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| H-2', H-5' | ~3.1 - 3.6 | m |
| H-3' | ~2.5 - 2.9 | m |
| H-4' | ~1.9 - 2.3 | m |
| H-5' | ~3.1 - 3.6 | m |
| Benzylic CH₂ | ~2.7 - 3.0 | m |
| Methoxy OCH₃ | ~3.85 | s |
| Aromatic H-3 | ~6.90 | t |
| Aromatic H-4 | ~7.25 | t |
| Aromatic H-5 | ~6.88 | d |
| Aromatic H-6 | ~7.15 | d |
s = singlet, d = doublet, t = triplet, m = multiplet, br = broad
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The spectrum for this compound would show signals for the pyrrolidine ring carbons, the benzylic carbon, the six aromatic carbons, the methoxy carbon, and the carboxylate carbons of the oxalate anion. The quaternary carbons in the aromatic ring (C-1 and C-2) are typically weaker in intensity. The oxalate carbonyl carbons are expected to resonate significantly downfield, around 160-165 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| C-2' | ~50.5 |
| C-3' | ~38.0 |
| C-4' | ~29.5 |
| C-5' | ~48.0 |
| Benzylic CH₂ | ~35.0 |
| Methoxy OCH₃ | ~55.3 |
| Aromatic C-1 | ~128.0 |
| Aromatic C-2 | ~157.5 |
| Aromatic C-3 | ~110.5 |
| Aromatic C-4 | ~127.8 |
| Aromatic C-5 | ~120.9 |
| Aromatic C-6 | ~130.5 |
2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between adjacent protons within the pyrrolidine ring, establishing their sequence. It would also confirm coupling between the benzylic protons and the H-3' proton of the pyrrolidine ring, and among the neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com It is instrumental in connecting the different structural fragments. Key correlations would include those from the methoxy protons to the aromatic C-2, from the benzylic protons to the aromatic carbons C-1 and C-6, and to the pyrrolidine carbons C-2' and C-4'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It helps to confirm the substitution pattern and stereochemistry. For instance, a NOESY correlation would be expected between the benzylic protons and the aromatic H-6 proton, confirming their spatial proximity.
Table 3: Key Predicted 2D NMR Correlations
| Experiment | Correlation From | Correlation To | Structural Information |
|---|---|---|---|
| COSY | H-3' | H-2', H-4' | Connectivity within the pyrrolidine ring |
| Benzylic CH₂ | H-3' | Links benzyl group to pyrrolidine ring | |
| HSQC | δ 3.85 (OCH₃) | δ 55.3 (OCH₃) | Assigns the methoxy carbon |
| δ 6.8-7.3 (Ar-H) | δ 110-131 (Ar-C) | Assigns protonated aromatic carbons | |
| HMBC | Benzylic CH₂ | C-1, C-6, C-2', C-4' | Confirms benzyl-pyrrolidine linkage |
| Methoxy OCH₃ | C-2 | Confirms position of methoxy group |
| NOESY | Benzylic CH₂ | Aromatic H-6 | Confirms spatial arrangement |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, analysis would be performed on the free base (the cation).
The elemental composition of the protonated molecule, [C₁₂H₁₇NO + H]⁺, is C₁₂H₁₈NO⁺. The theoretical exact mass for this ion can be calculated:
Calculated Exact Mass: 204.1383 Da
HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a very small tolerance (typically < 5 ppm), thereby confirming the elemental composition of the molecule and ruling out other potential structures with the same nominal mass. The oxalate anion (C₂H₂O₄) would also be observable, likely as the deprotonated species [C₂HO₄]⁻ with a theoretical exact mass of 88.9880 Da in negative ion mode. nih.gov
X-ray Crystallography for Absolute Configuration and Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique would yield a three-dimensional model of this compound.
Key information obtained from X-ray crystallography would include:
Absolute Configuration: If the compound is chiral, the absolute stereochemistry (R or S) at the C-3' position could be determined.
Conformation: The analysis would reveal the exact conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain. nih.gov
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule would be determined.
Supramolecular Structure: The crystal packing would be elucidated, showing intermolecular interactions such as the hydrogen bonding between the pyrrolidinium N⁺H₂ group and the oxygen atoms of the oxalate counter-ion.
Table 4: Representative Crystallographic Data Hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.54 |
| c (Å) | 18.21 |
| β (°) | 98.5 |
| Volume (ų) | 1558 |
| Z | 4 |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it possible to model complex molecular systems. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. nih.gov
Understanding the formation and reactivity of this compound can be significantly enhanced through quantum chemical calculations. DFT is frequently employed to map out potential energy surfaces for chemical reactions, identifying the lowest energy pathways from reactants to products.
A key aspect of this analysis is the location and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict reaction rates and determine the most likely mechanism. For instance, the synthesis of the pyrrolidine ring, a core component of the molecule, can be modeled to understand the stereochemical outcomes and optimize reaction conditions. researchgate.net Theoretical investigations can pinpoint key intermediates and transition structures, providing a detailed molecular-level picture that is often difficult to obtain through experimental means alone.
Table 1: Hypothetical DFT-Calculated Parameters for a Key Synthetic Step This table illustrates the type of data generated from mechanistic studies. The values are not based on published results for this specific reaction.
| Parameter | Calculated Value (kcal/mol) | Description |
| Energy of Reactants | -1250.5 | The sum of the electronic energies of the starting materials at their optimized geometries. |
| Energy of Transition State | -1225.2 | The maximum energy point on the reaction pathway, representing the energy barrier to be overcome. |
| Energy of Products | -1300.8 | The sum of the electronic energies of the final products at their optimized geometries. |
| Activation Energy | +25.3 | (Energy of Transition State - Energy of Reactants). A higher value suggests a slower reaction rate. |
| Reaction Energy | -50.3 | (Energy of Products - Energy of Reactants). A negative value indicates an energetically favorable reaction. |
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which is crucial for structural verification. Methods like Gauge-Independent Atomic Orbital (GIAO) are routinely used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). epstem.net These theoretical values can be compared with experimental data to confirm the molecular structure. A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure. epstem.net
Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be computed. Theoretical spectra help in the assignment of complex experimental spectra by linking specific vibrational modes (e.g., C-H stretch, C=O stretch) to observed absorption bands. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts This table demonstrates how theoretical data is used to validate experimental findings. The values are hypothetical.
| Atom Position (Pyrrolidine Ring) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |
| C2 | 55.2 | 54.8 | +0.4 |
| C3 | 40.1 | 40.5 | -0.4 |
| C4 | 25.8 | 26.1 | -0.3 |
| C5 | 53.5 | 53.0 | +0.5 |
Molecules with rotatable bonds, such as 3-(2-Methoxybenzyl)pyrrolidine, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these structures (i.e., the lowest energy conformers) and determine their relative energies.
Using DFT, the potential energy surface of the molecule can be scanned by systematically rotating key dihedral angles. This process identifies various local energy minima, each corresponding to a stable conformer. The calculated relative energies indicate the probability of finding the molecule in each conformation at a given temperature. This information is critical as the three-dimensional shape of a molecule often dictates its biological and chemical properties. nih.gov
Table 3: Hypothetical Relative Energies of 3-(2-Methoxybenzyl)pyrrolidine Conformers This table shows representative data from a conformational analysis study.
| Conformer | Key Dihedral Angle (C2-C3-C_benzyl-C_aryl) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| A | 178° (anti-periplanar) | 0.00 (Global Minimum) | 75.5 |
| B | 65° (gauche) | 1.52 | 15.1 |
| C | -68° (gauche) | 1.65 | 9.4 |
Molecular Modeling and Dynamics Simulations
While quantum calculations provide detailed information on static structures, molecular modeling and dynamics simulations introduce the dimensions of time and temperature, allowing for the study of molecular motion and interactions. researchgate.net
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the molecule explores its conformational landscape in a more realistic environment.
These simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a dynamic picture of the molecule's flexibility. The results can confirm the stable conformers predicted by static DFT calculations and reveal the pathways and timescales for transitions between them. This provides a more complete understanding of the molecule's behavior in solution. arxiv.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. nih.gov For 3-(2-Methoxybenzyl)pyrrolidine, docking studies could be used to explore its potential interactions with specific binding sites on a target protein in a non-clinical research context.
The process involves placing the ligand in various positions and orientations within the target's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. mdpi.com This information is valuable for understanding the structural basis of molecular recognition.
Table 4: Hypothetical Docking Results for 3-(2-Methoxybenzyl)pyrrolidine with a Target Protein This table illustrates typical output from a molecular docking simulation.
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | TYR 82, ASP 120 | Hydrogen Bond (pyrrolidine N-H), Pi-Pi Stacking (benzyl ring) |
| 2 | -7.9 | LEU 78, VAL 115 | Hydrophobic Interaction |
| 3 | -7.2 | PHE 150 | Pi-Pi Stacking (benzyl ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.comniscpr.res.in For a compound like this compound, a QSAR study would theoretically be conducted on a library of its analogs to predict the activity of newly designed molecules. niscpr.res.in The fundamental principle is that variations in the structural or physicochemical properties of the molecules within a series are responsible for the observed differences in their biological activities.
A hypothetical QSAR study for derivatives of 3-(2-Methoxybenzyl)pyrrolidine would commence with the generation of a dataset of structurally similar molecules with experimentally determined biological activities (e.g., inhibitory concentrations). For each molecule, a set of molecular descriptors, which are numerical representations of its chemical properties, would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These describe the molecule's lipophilicity, with the most common descriptor being the logarithm of the partition coefficient (logP).
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Once the descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. niscpr.res.in This model takes the form of an equation that relates the biological activity to a combination of the most relevant descriptors. The predictive power of the QSAR model is then rigorously validated using internal and external sets of compounds. researchgate.net For instance, a series of spiro[pyrrolidin-3,2-oxindoles] was used to create a novel QSAR model to identify inhibitors of the MDM2-p53 interaction. scispace.com
Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of 3-(2-Methoxybenzyl)pyrrolidine analogs.
| Compound ID | R-Group Variation | LogP | Molecular Weight | Dipole Moment (Debye) | pIC50 |
| 1 | H | 3.1 | 207.28 | 2.1 | 6.5 |
| 2 | 4-Fluoro | 3.3 | 225.27 | 2.8 | 7.1 |
| 3 | 4-Chloro | 3.6 | 241.72 | 3.2 | 7.5 |
| 4 | 4-Methyl | 3.5 | 221.31 | 2.3 | 6.8 |
| 5 | 4-Nitro | 2.9 | 252.28 | 4.5 | 5.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
Virtual Screening and Computational Scaffold Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net The pyrrolidine ring, a key feature of 3-(2-Methoxybenzyl)pyrrolidine, is a versatile and privileged scaffold in medicinal chemistry due to its three-dimensional nature and its presence in numerous biologically active compounds. nih.govresearchgate.net
In the context of 3-(2-Methoxybenzyl)pyrrolidine, virtual screening could be employed in two primary ways:
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, docking simulations can be performed. In this process, the 3-(2-Methoxybenzyl)pyrrolidine scaffold and its derivatives are computationally fitted into the binding site of the target. Scoring functions are then used to estimate the binding affinity, allowing for the ranking of compounds. nih.gov This method can help in understanding the key interactions between the ligand and the protein, guiding the design of more potent analogs.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, a known active ligand can be used as a template to search for other molecules with similar properties. frontiersin.org If this compound were found to have a desirable biological activity, its 3D shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) would be used as a query to screen databases for compounds with a high degree of similarity.
Computational scaffold design, an extension of these concepts, involves the in silico modification of the core pyrrolidine structure to optimize its properties. The non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity. nih.govnih.gov Computational methods can be used to explore different substitution patterns on the pyrrolidine ring and the methoxybenzyl group, predicting how these changes would affect the molecule's conformation and interaction with its target. For example, density functional theory (DFT) calculations can be used to explore the mechanistic aspects of reactions involving the pyrrolidine scaffold. beilstein-journals.org
A hypothetical virtual screening campaign starting with the 3-(2-Methoxybenzyl)pyrrolidine scaffold against a target protein might yield results as summarized in the table below.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interactions |
| Scaffold-001 | -8.2 | -7.5 | H-bond with Ser24, Pi-Pi with Phe88 |
| Scaffold-002 | -8.9 | -8.1 | H-bond with Ser24, Halogen bond with Tyr56 |
| Scaffold-003 | -7.5 | -6.9 | Hydrophobic interactions |
| Scaffold-004 | -9.1 | -8.5 | H-bond with Ser24 & Asn26, Pi-Pi with Phe88 |
| Scaffold-005 | -8.5 | -7.8 | H-bond with Asn26, Pi-Alkyl with Val45 |
This table is for illustrative purposes only and does not represent actual experimental data.
Strictly Excluding Dosage, Administration, Safety, Adverse Effects, and Clinical Human Trial Data
Design of Pyrrolidine-Based Scaffolds for Receptor/Enzyme Modulator Development
The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is a foundational scaffold in medicinal chemistry for developing modulators of various biological targets, including receptors and enzymes. nih.govfrontiersin.orgresearchgate.net Its prevalence is due to several key features: the sp³-hybridized carbon atoms provide a three-dimensional structure that can effectively explore pharmacophore space, and the stereogenic centers on the ring allow for the synthesis of stereoisomers with distinct biological profiles. nih.govresearchgate.net The non-planar, puckered nature of the pyrrolidine ring, often referred to as "pseudorotation," contributes to its three-dimensional coverage, a desirable trait in modern drug design. nih.govresearchgate.net
The nitrogen atom in the pyrrolidine ring imparts basicity and serves as a key point for chemical modification, allowing for the attachment of various substituents to modulate a compound's physicochemical properties and target interactions. nih.gov For 3-(2-Methoxybenzyl)pyrrolidine (B1351876) oxalate (B1200264), the core structure combines the pyrrolidine scaffold with a methoxybenzyl group, making it an attractive starting point for creating novel pharmaceutical agents, particularly those aimed at neurological disorders. chemimpex.com Researchers utilize such intermediates in the synthesis of diverse bioactive molecules, underscoring their importance in drug discovery and development pipelines. chemimpex.com
Structure-Activity Relationship (SAR) Investigations for Target Interaction
Specific structure-activity relationship (SAR) studies for 3-(2-Methoxybenzyl)pyrrolidine oxalate are not documented in the scientific literature. However, the broader class of pyrrolidine derivatives has been extensively studied to understand how structural modifications influence biological activity.
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576) Receptors)
The pyrrolidine scaffold is a key component in many compounds that target neurotransmitter systems. General SAR studies on related structures indicate that the substitution pattern on both the pyrrolidine ring and any attached aromatic moieties is critical for affinity and selectivity towards specific receptors like dopamine receptors. For instance, in other series of pyrrolidine-based compounds, the stereochemistry of substituents and the nature and length of linkers to other pharmacophores have been shown to significantly impact binding to D2 and D3 dopamine receptors. While this compound is used in neuroscience research to investigate neurotransmitter systems, specific data on its direct interaction with dopamine receptors is not available. chemimpex.com
Inhibition of Specific Enzymes (e.g., DPP4, β-lactamase, Aminoglycoside 6'-N-acetyltransferase)
While there is no specific evidence of this compound acting as an inhibitor for DPP4, β-lactamase, or Aminoglycoside 6'-N-acetyltransferase, the pyrrolidine nucleus is present in inhibitors of these enzymes.
DPP4: Some compounds incorporating a pyrrolidine moiety have been investigated as inhibitors of Dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism. For a series of pyrrolidine-substituted derivatives, a compound with a 4-trifluorophenyl substitution on an attached 1,2,4-oxadiazole group showed the most promising inhibition of the DPP-IV enzyme. frontiersin.org This highlights the importance of the substituents attached to the core pyrrolidine structure.
β-lactamase: The development of β-lactamase inhibitors is a crucial strategy to combat antibiotic resistance. While many inhibitors are based on β-lactam structures themselves, other heterocyclic scaffolds are also explored. There is no available data to suggest that this compound has been investigated for this activity.
Aminoglycoside 6'-N-acetyltransferase: This enzyme is a cause of bacterial resistance to aminoglycoside antibiotics. Research has identified inhibitors based on a pyrrolidine pentamine scaffold, but these are structurally distinct and more complex than 3-(2-Methoxybenzyl)pyrrolidine. nih.gov
Mechanistic Studies of Anticancer Activity
The anticancer mechanisms of this compound have not been specifically elucidated. Research into other pyrrolidine derivatives has shown a range of anticancer activities. For instance, certain hybrid molecules containing a pyrrolidine-2,5-dione scaffold have demonstrated sub-micromolar activity against breast cancer (MCF7) and colon cancer (HT29) cell lines. nih.gov Further studies on one of these compounds indicated it could inhibit the anti-apoptotic protein Bcl-2 and affect the cell cycle. nih.gov Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives found that the incorporation of oxadiazolethione and aminotriazolethione rings enhanced anticancer activity against human lung epithelial cells. mdpi.com These examples show that the pyrrolidine core can be a valuable platform for developing anticancer agents, with the specific mechanism being highly dependent on the other functional groups present in the molecule.
Exploration of Neuroprotective Mechanisms
While this compound is noted for its use in synthesizing compounds for neurological disorders, specific studies on its neuroprotective mechanisms are absent from the literature. chemimpex.com Research on other molecules containing the pyrrolidine scaffold has explored various neuroprotective pathways. For example, certain pyrrolidine-2-one derivatives have been investigated for their potential as acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy. researchgate.net Other studies on pyrrole-based compounds have demonstrated neuroprotective effects in vitro by mitigating oxidative stress. nih.gov These findings suggest that the pyrrolidine scaffold can be incorporated into molecules designed to protect neurons, but the specific contribution of the 3-(2-methoxybenzyl)pyrrolidine structure to such an effect remains uninvestigated.
Investigations into Anti-inflammatory and Analgesic Mechanisms
There is a lack of specific research detailing the anti-inflammatory and analgesic mechanisms of this compound. However, the pyrrolidine scaffold is a core component of various compounds that have demonstrated notable effects in modulating pain and inflammation. For instance, derivatives of pyrrolidine-2,5-dione have shown significant analgesic properties in preclinical models of inflammatory pain. The mechanisms underlying these effects are often attributed to the inhibition of key inflammatory mediators.
In a broader context, many anti-inflammatory and analgesic agents exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins—pro-inflammatory signaling molecules. While no direct evidence links this compound to COX inhibition, this pathway remains a primary mechanism for many anti-inflammatory compounds.
Another relevant area of investigation for related structures involves the C-C chemokine receptor type 2 (CCR2). Antagonists of this receptor that incorporate a pyrrolidine structure have been shown to mitigate inflammation in certain preclinical models. This suggests that, hypothetically, compounds with a pyrrolidine moiety could potentially interact with chemokine signaling pathways involved in inflammatory responses. It must be emphasized, however, that such activity has not been demonstrated for this compound itself.
Interaction with Ion Channels and Other Biological Targets
For example, certain pyrrolidine derivatives have been identified as ligands for sigma receptors (S1R and S2R), which are unique intracellular proteins involved in a range of cellular functions and implicated in various neurological and psychiatric conditions. The binding of ligands to these receptors can modulate intracellular signaling pathways, although the specific downstream effects are complex and context-dependent.
The broader family of pyrrolidine-containing molecules has been explored for a wide array of biological activities, and their interactions with various receptors and enzymes are subjects of ongoing research. The versatility of the pyrrolidine scaffold allows for its incorporation into diverse chemical structures with the potential to interact with a multitude of biological targets. However, without direct experimental data, any potential interactions of this compound with such targets remain speculative.
Role As a Key Intermediate and Building Block in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Heterocyclic Ring Systems
The inherent reactivity of the secondary amine within the 3-(2-methoxybenzyl)pyrrolidine (B1351876) scaffold provides a versatile handle for the construction of more elaborate heterocyclic frameworks. This functionality allows for its incorporation into a variety of annulation and cyclization strategies to form fused, spirocyclic, and bridged ring systems, which are often features of medicinally relevant molecules.
The secondary amine can readily undergo N-alkylation, N-acylation, and N-arylation reactions, introducing a wide range of substituents that can bear additional functionalities for subsequent cyclization reactions. For instance, N-alkylation with a bifunctional electrophile, such as a dihaloalkane or an epoxy-halide, can be envisioned as a direct route to bicyclic systems. A hypothetical reaction pathway could involve the initial N-alkylation followed by an intramolecular nucleophilic substitution to forge a new ring fused to the pyrrolidine (B122466) core.
Furthermore, the pyrrolidine nitrogen can participate in Pictet-Spengler-type reactions when appropriately functionalized. For example, N-acylation with an acyl chloride bearing an aromatic ring, followed by reduction and subsequent acid-catalyzed cyclization, could lead to the formation of fused isoquinoline or related heterocyclic systems. The 2-methoxybenzyl group can play a crucial role in these transformations by influencing the steric environment around the reactive centers, potentially directing the stereochemical outcome of the cyclization.
The following table summarizes potential synthetic transformations for constructing complex heterocyclic systems from 3-(2-methoxybenzyl)pyrrolidine.
| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |
| Intramolecular N-alkylation | Dihaloalkanes (e.g., 1,4-dibromobutane), Base | Fused bicyclic systems (e.g., pyrrolo[1,2-a]azepines) |
| Pictet-Spengler Reaction | N-acylation, reduction, acid catalysis | Fused isoquinoline-type systems |
| [3+2] Cycloaddition | N-functionalization to form an azomethine ylide, followed by reaction with a dipolarophile | Spirocyclic or fused pyrrolidines |
| Intramolecular Heck Reaction | N-allylation with an ortho-bromobenzyl group, Pd catalyst | Fused polycyclic systems |
Applications in Natural Product Total Synthesis and Analogue Development
The pyrrolidine motif is a ubiquitous feature in a vast number of alkaloids and other biologically active natural products. nih.gov Consequently, chiral pyrrolidine building blocks are highly sought-after intermediates in the total synthesis of these complex molecules. While specific examples detailing the use of 3-(2-methoxybenzyl)pyrrolidine oxalate (B1200264) in the total synthesis of a named natural product are not prevalent in publicly accessible literature, its structural features make it an attractive starting material for such endeavors.
The synthesis of many pyrrolidine-containing alkaloids often relies on the "chiral pool" approach, where a readily available chiral starting material is elaborated into the final target. nih.gov 3-(2-Methoxybenzyl)pyrrolidine, available in its enantiomerically pure forms, fits this profile perfectly. The 2-methoxybenzyl group can serve multiple purposes in a synthetic sequence. It can act as a bulky protecting group for the nitrogen atom, directing the stereochemistry of subsequent reactions on the pyrrolidine ring. Moreover, the methoxy (B1213986) group can be a handle for further functionalization or can be cleaved under specific conditions to reveal a phenol, which could be a key reactive site in the later stages of a synthesis.
In the development of natural product analogues for structure-activity relationship (SAR) studies, 3-(2-methoxybenzyl)pyrrolidine offers a platform for systematic modification. The benzyl (B1604629) group can be readily modified at the aromatic ring or replaced entirely with other substituted benzyl groups to probe the steric and electronic requirements of a biological target. The pyrrolidine ring itself can be further functionalized at the nitrogen or at the carbon atoms to generate a library of analogues. This approach is crucial in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound derived from a natural product.
Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand
Chiral pyrrolidine derivatives are extensively used as chiral auxiliaries and ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The auxiliary is then removed to reveal the enantiomerically enriched product.
While specific documented use of 3-(2-methoxybenzyl)pyrrolidine as a chiral auxiliary is limited, its structure possesses the necessary features for such applications. The chiral pyrrolidine backbone can be N-acylated with a prochiral substrate. The steric bulk of the 2-methoxybenzyl group would then be expected to effectively shield one face of the enolate formed from the acyl group, leading to a highly diastereoselective alkylation or aldol reaction. Subsequent cleavage of the auxiliary would yield the desired chiral product.
More significantly, chiral pyrrolidines are fundamental components of a wide range of privileged chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of 3-(2-methoxybenzyl)pyrrolidine can be readily incorporated into bidentate or polydentate ligand frameworks. For example, functionalization at the nitrogen atom with a phosphine-containing arm could generate a P,N-ligand, which are highly effective in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.
The table below outlines potential ligand types that could be synthesized from 3-(2-methoxybenzyl)pyrrolidine and their potential applications in asymmetric catalysis.
| Ligand Type | Synthetic Approach | Potential Asymmetric Reactions |
| P,N-Ligand | N-alkylation with a (diphenylphosphino)alkyl halide | Asymmetric hydrogenation, allylic alkylation |
| N,N-Ligand | N-alkylation with a pyridine- or oxazoline-containing electrophile | Asymmetric cyclopropanation, Diels-Alder reactions |
| Diamine Ligand | N-alkylation with a chiral amino-containing fragment | Asymmetric transfer hydrogenation |
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and 3-(2-methoxybenzyl)pyrrolidine represents a readily available chiral scaffold for the synthesis of novel and potentially highly effective ligands.
Development of Novel Organocatalysts Incorporating the Pyrrolidine Moiety
Asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. Chiral pyrrolidine derivatives, most notably proline and its derivatives, are among the most successful classes of organocatalysts. beilstein-journals.orgrsc.org These catalysts typically operate through the formation of chiral enamines or iminium ions with carbonyl substrates.
3-(2-Methoxybenzyl)pyrrolidine can serve as a scaffold for the development of new generations of organocatalysts. By introducing additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding or π-stacking, the efficiency and selectivity of the catalyst can be significantly enhanced.
For instance, the pyrrolidine nitrogen can be functionalized with groups containing thiourea, squaramide, or sulfonamide moieties. These groups can act as hydrogen bond donors, activating the electrophile and holding it in a specific orientation within the transition state, leading to high levels of stereocontrol. The 2-methoxybenzyl group can also play a role in the catalyst's performance by providing steric bulk and potentially engaging in favorable aromatic interactions.
The general strategy for developing such catalysts would involve the synthesis of derivatives of 3-(2-methoxybenzyl)pyrrolidine and screening their performance in well-established organocatalytic reactions, such as the Michael addition, aldol reaction, or Diels-Alder reaction. The modular nature of this approach allows for the fine-tuning of the catalyst structure to achieve optimal results for a specific transformation.
Potential in Agrochemical Research for Novel Active Ingredient Development (Synthetic Perspective)
The search for new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous challenge. Heterocyclic compounds play a crucial role in the design of new active ingredients. The pyrrolidine ring is a component of several successful commercial agrochemicals.
From a synthetic perspective, 3-(2-Methoxybenzyl)pyrrolidine oxalate is a valuable starting material for the synthesis of novel agrochemical candidates. chemimpex.com Its structural features can be systematically modified to explore new chemical space. The pyrrolidine core provides a robust scaffold, while the 2-methoxybenzyl group can be seen as a modifiable fragment.
Synthetic strategies in agrochemical research often involve the preparation of libraries of related compounds for high-throughput screening. The reactivity of the pyrrolidine nitrogen allows for the facile introduction of a wide variety of substituents, leading to the rapid generation of diverse compound collections. For example, the synthesis of a series of N-acylated or N-sulfonylated derivatives of 3-(2-methoxybenzyl)pyrrolidine could be readily achieved. Furthermore, the aromatic ring of the benzyl group can be subjected to various electrophilic aromatic substitution reactions to introduce different substituents, thereby modulating the lipophilicity and electronic properties of the molecule, which are critical parameters for biological activity.
The development of novel synthetic routes to access complex molecules containing the 3-(2-methoxybenzyl)pyrrolidine moiety is also of interest. For instance, multicomponent reactions involving this pyrrolidine derivative could provide a highly efficient way to construct complex and diverse molecular architectures in a single step, accelerating the discovery process for new agrochemical leads.
Advanced Analytical Methodologies for Detection and Quantification in Research Settings
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 3-(2-Methoxybenzyl)pyrrolidine (B1351876) oxalate (B1200264). The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A typical reversed-phase HPLC method for the quantification of 3-(2-Methoxybenzyl)pyrrolidine oxalate would likely utilize a C18 column. The mobile phase would be a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. This composition allows for the efficient elution and separation of the analyte from potential impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the methoxybenzyl chromophore exhibits maximum absorbance.
Table 1: Representative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 272 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 8.5 minutes |
Since 3-(2-Methoxybenzyl)pyrrolidine possesses a chiral center at the C3 position of the pyrrolidine (B122466) ring, the assessment of its enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Chiral HPLC is the premier technique for separating and quantifying enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds and would be a suitable choice for 3-(2-Methoxybenzyl)pyrrolidine. nih.govresearchgate.net The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol), sometimes with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. researchgate.net
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of 3-(2-Methoxybenzyl)pyrrolidine
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 272 nm |
| Injection Volume | 10 µL |
| Retention Time (R-enantiomer) | Approximately 12.1 minutes |
| Retention Time (S-enantiomer) | Approximately 14.3 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a salt and thus non-volatile, the free base, 3-(2-Methoxybenzyl)pyrrolidine, can be analyzed by GC-MS after a suitable sample preparation step, such as liquid-liquid extraction into an organic solvent following basification. Derivatization may also be employed to improve volatility and chromatographic performance.
In GC-MS analysis, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. The electron ionization (EI) mass spectrum of 3-(2-Methoxybenzyl)pyrrolidine would be expected to show a molecular ion peak and characteristic fragment ions. A key fragmentation would likely involve the cleavage of the bond between the pyrrolidine ring and the benzyl (B1604629) group, leading to the formation of a methoxybenzyl cation (m/z 121) and a pyrrolidinyl fragment. The ortho-methoxy group can also influence fragmentation, potentially leading to the loss of formaldehyde (CH2O) from the methoxybenzyl cation to yield an ion at m/z 91. oup.com
Table 3: Predicted GC-MS Parameters and Major Fragmentation Ions for 3-(2-Methoxybenzyl)pyrrolidine
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Expected Retention Time | Approximately 10.2 minutes |
| Predicted Major Ions (m/z) | 205 (M+), 121 (methoxybenzyl cation), 91, 84 (pyrrolidinylmethyl cation) |
Hyphenated Techniques for Complex Mixture Analysis
In the context of pharmaceutical development, intermediates like this compound are often present in complex matrices containing starting materials, by-products, and degradation products. Hyphenated techniques, which couple a separation technique with a powerful detection method, are invaluable for the analysis of such mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example of a powerful hyphenated technique. It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This allows for the detection and quantification of the target compound even at low levels and in the presence of co-eluting impurities. Furthermore, MS detection provides structural information that can aid in the identification of unknown impurities.
Method Validation for Reproducibility and Robustness in Research
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. ich.org According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, selectivity, accuracy, and precision. biotech-spain.comeuropa.eu
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.comechemi.com In HPLC, specificity is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be assessed by analyzing placebo samples (if in a formulation) and samples that have been subjected to stress conditions (e.g., heat, acid, base, oxidation, light) to generate potential degradation products. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components. researchgate.netwisdomlib.org While often used interchangeably with specificity, selectivity emphasizes the method's ability to provide a response for a number of chemical entities that can be distinguished from each other.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. chromatographyonline.comyoutube.com
Table 4: Representative Accuracy Data for HPLC Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 80 | 79.5 | 99.4 |
| 100 | 100.2 | 100.2 |
| 120 | 119.3 | 99.4 |
| Mean Recovery | | 99.7 |
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). chromatographyonline.compharmaguideline.com
Table 5: Representative Precision Data for HPLC Method
| Parameter | Repeatability (n=6) | Intermediate Precision (n=6) |
|---|---|---|
| Mean Concentration (µg/mL) | 100.1 | 99.8 |
| Standard Deviation | 0.45 | 0.62 |
| Relative Standard Deviation (%) | 0.45% | 0.62% |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(2-Methoxybenzyl)pyrrolidine oxalate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. For volatile steps, employ a fume hood or glovebox to prevent inhalation .
- Waste Management : Segregate chemical waste into designated containers and consult certified disposal services to comply with environmental regulations. Avoid drain disposal due to potential ecotoxicity .
- Emergency Measures : In case of accidental exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Provide safety data sheets (SDS) to healthcare providers .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Parameter Screening : Use statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). Fractional factorial designs reduce the number of trials while identifying critical factors .
- Purification Techniques : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the oxalate salt. Monitor purity via HPLC or NMR .
- Intermediate Characterization : Validate intermediates (e.g., freebase pyrrolidine) via FT-IR (amine peaks ~3300 cm⁻¹) and LC-MS to ensure correct progression .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Elucidation :
- NMR : ¹H/¹³C NMR to confirm methoxybenzyl (δ ~3.8 ppm for OCH₃) and pyrrolidine ring protons (δ ~1.5–3.0 ppm).
- XRD : Single-crystal X-ray diffraction for absolute stereochemistry determination, particularly if chirality is present .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against standards .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives or reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Perform density functional theory (DFT) to model reaction pathways (e.g., oxalate salt formation energy) or predict regioselectivity in derivatization .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization behavior or ligand-receptor interactions if the compound has pharmacological targets .
- Machine Learning : Train models on existing pyrrolidine derivative datasets to predict optimal reaction conditions or toxicity profiles .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS to identify hydrolytic byproducts .
- Thermal Stress : Use differential scanning calorimetry (DSC) to detect phase transitions or decomposition events (TGA for mass loss profiles) .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and identify significant factors (e.g., pH > 10 accelerates hydrolysis) .
Q. How can researchers investigate the diastereoselectivity of this compound synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® column with a polar organic mobile phase (e.g., ethanol/heptane) to separate enantiomers. Compare retention times to commercial chiral standards .
- Stereochemical Control : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation or optimize catalyst systems (e.g., asymmetric hydrogenation) .
Q. What methodologies assess the compound’s compatibility with common excipients or solvents in formulation studies?
- Methodological Answer :
- Compatibility Screening :
- Solubility Tests : Use shake-flask method in solvents (DMSO, PEG-400) or surfactants (Tween-80) at 25°C and 40°C. Measure saturation solubility via UV-Vis .
- Excipient Interaction : Co-grind the compound with lactose, microcrystalline cellulose, etc., and monitor physical stability via PXRD and DSC over 4 weeks .
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 3 months and analyze chemical degradation (HPLC) and physical changes (SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
